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molecular formula C22H22FN3O3 B1673593 Ketanserin CAS No. 74050-98-9

Ketanserin

Cat. No. B1673593
M. Wt: 395.4 g/mol
InChI Key: FPCCSQOGAWCVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05364857

Procedure details

4-phenyl-8-[3-(4-fluorobenzoyl)propyl]-1-oxo-2,4,8-triazaspiro[4,5]decane (INN:spiperone), 3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]-ethyl]-2,4-[1H, 3H]-quinazolinedione (INN: ketanserin), pirenperin (INN), ritanserin (INN) and pelanserin (INN).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11]3([CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][C:20](=[O:28])[C:21]4[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=4)[CH2:13][CH2:12]3)[C:10](=[O:29])[NH:9]C2)C=[CH:5][CH:4]=[CH:3][CH:2]=1.FC1C=CC(C(C2CCN(CCN3C(=O)C4C(=CC=CC=4)NC3=O)CC2)=O)=CC=1.CC1N=C2N(C=CS2)C(=O)C=1CCN1CCC(=C(C2C=CC(F)=CC=2)C2C=CC(F)=CC=2)CC1.C1C=CC(N2CCN(CCCN3C(=O)NC4C=CC=CC=4C3=O)CC2)=CC=1>>[F:27][C:24]1[CH:25]=[CH:26][C:21]([C:20](=[O:28])[CH2:19][CH2:18][CH2:17][N:14]2[CH2:15][CH2:16][C:11]([N:7]3[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5]3)([C:10](=[O:29])[NH2:9])[CH2:12][CH2:13]2)=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1CNC(C12CCN(CC2)CCCC(C2=CC=C(C=C2)F)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(=O)C2CCN(CC2)CCN2C(NC3=CC=CC=C3C2=O)=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C=4C=CC(=CC4)F)C=5C=CC(=CC5)F)CC3
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)N2CCN(CC2)CCCN3C(=O)C=4C=CC=CC4NC3=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C(CCCN1CCC(CC1)(C(N)=O)N1CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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